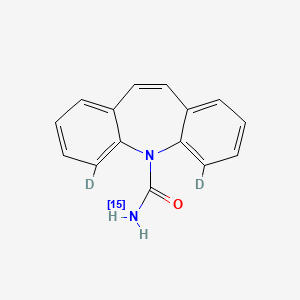
Carbamazepine-d2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamazepine-d2,15N is a deuterated and nitrogen-15 labeled analog of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. The molecular formula of this compound is C15H10D2N15NO, and it has a molecular weight of 239.27 g/mol . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of carbamazepine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine-d2,15N involves the incorporation of deuterium and nitrogen-15 isotopes into the carbamazepine molecule. The general synthetic route includes the following steps:
Nitrogen-15 Labeling: The incorporation of nitrogen-15 is done using nitrogen-15 enriched ammonia or other nitrogen-15 containing reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using deuterated and nitrogen-15 enriched reagents.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.
化学反応の分析
Types of Reactions
Carbamazepine-d2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbamazepine-10,11-epoxide.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include carbamazepine-10,11-epoxide, reduced carbamazepine, and various substituted derivatives.
科学的研究の応用
Carbamazepine-d2,15N has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of carbamazepine.
Metabolism Studies: Helps in identifying metabolic pathways and intermediates.
Drug Development: Used as a reference standard in the development of new anticonvulsant drugs.
Biological Research: Employed in studies related to the effects of isotopic labeling on drug behavior.
Industrial Applications: Used in the quality control and validation of analytical methods for carbamazepine.
作用機序
Carbamazepine-d2,15N exerts its effects through the same mechanism as carbamazepine. It primarily acts by inhibiting voltage-gated sodium channels, stabilizing hyperexcited nerve membranes, and reducing synaptic transmission. This action helps in controlling seizures and stabilizing mood in patients with bipolar disorder .
類似化合物との比較
Carbamazepine-d2,15N is compared with other similar compounds such as:
Oxcarbazepine: A structural analog with similar anticonvulsant properties but different metabolic pathways.
Eslicarbazepine Acetate: Another analog with a higher selectivity for the inactivated state of sodium channels.
Carbamazepine-d2: A deuterated analog without nitrogen-15 labeling.
The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed insights into the pharmacokinetics and metabolism of carbamazepine compared to its analogs .
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
1,10-dideuteriobenzo[b][1]benzazepine-11-(15N)carboxamide |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i7D,8D,16+1 |
InChIキー |
FFGPTBGBLSHEPO-LHPFHNCUSA-N |
異性体SMILES |
[2H]C1=C2C(=CC=C1)C=CC3=CC=CC(=C3N2C(=O)[15NH2])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


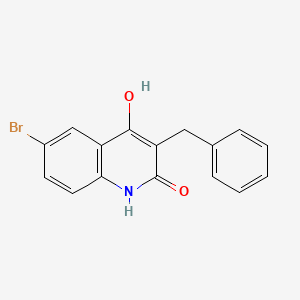

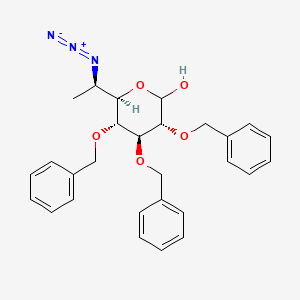
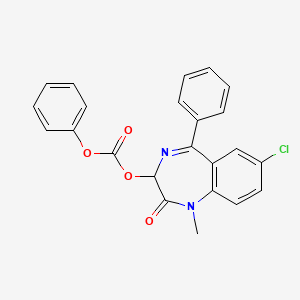
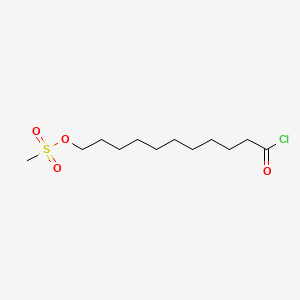
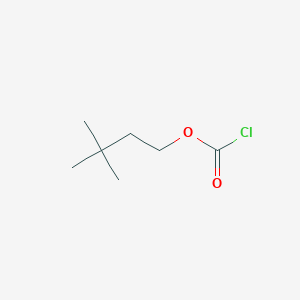
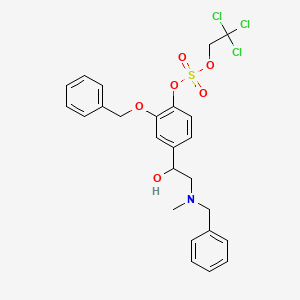
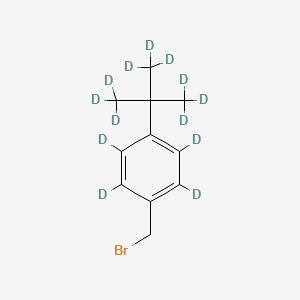
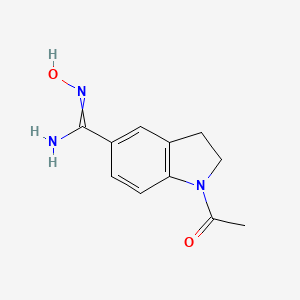
![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)
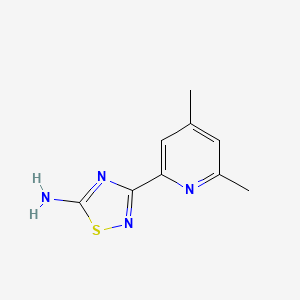
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)

![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)
